molecular formula C16H14N2O2S B472961 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 95240-17-8

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B472961
CAS No.: 95240-17-8
M. Wt: 298.4g/mol
InChI Key: WURMMBDBVFQPPP-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic small molecule with the molecular formula C23H20N2O2S and a molecular weight of 388.48 g/mol . This compound is a derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse and potent biological activities . The benzothiazole core consists of a benzene ring fused to a thiazole, and its derivatives are recognized as a vital pharmacophore for designing novel therapeutic agents . This compound is intended for research applications primarily in drug discovery and pharmaceutical development. Benzothiazole derivatives are extensively investigated for their wide spectrum of biological properties, which may include antimicrobial , anticancer , anti-inflammatory , anticonvulsant , and antitubercular activities . Researchers value this chemotype for its potential to interact with multiple biological targets; reported mechanisms of action for related analogs include inhibition of key bacterial enzymes like DNA gyrase and UDP-N-acetylglucosamine enolpyruvyl reductase (MurB), among others . The specific 6-methylbenzothiazol-2-yl moiety in this compound is a common feature in many biologically active molecules, making it a valuable intermediate or target molecule for structure-activity relationship (SAR) studies. WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for scientific reference purposes.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURMMBDBVFQPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reaction to Form the Benzothiazole Core

The synthesis begins with the formation of the 6-methyl-1,3-benzothiazole moiety. A widely cited method involves the cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions. For example:

  • Reactants : 2-Amino-5-methylthiophenol and thiourea.

  • Conditions : Reflux in ethanol with hydrochloric acid as a catalyst.

  • Mechanism : The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the benzothiazole ring.

Key Data :

ParameterValue
Yield71%
Reaction Time12 hours
Purification MethodColumn chromatography (SiO₂)

This step is critical for establishing the methyl-substituted benzothiazole backbone, which is essential for subsequent functionalization.

Alkylation to Attach the Phenyl Group

The benzothiazole intermediate is alkylated with a benzyl alcohol derivative to introduce the phenylacetamide scaffold. A copper-catalyzed Ullmann coupling is often employed:

  • Reactants : 6-Methyl-1,3-benzothiazol-2-amine and 4-bromobenzyl alcohol.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethylformamide (DMF) at 100°C.

Optimization Insights :

  • Higher yields (75–80%) are achieved using microwave-assisted heating, reducing reaction time to 2 hours.

  • Excess benzyl alcohol (1.5 equivalents) minimizes side reactions.

Acylation with Phenoxyacetic Acid

The final step involves introducing the phenoxyacetamide group via nucleophilic acyl substitution:

  • Reactants : 2-Phenoxyacetic acid and the alkylated benzothiazole intermediate.

  • Coupling Agents : 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Conditions : Dichloromethane (DCM) at 0°C, followed by room-temperature stirring.

Reaction Profile :

ParameterValue
Yield71%
Reaction Time1 hour (ice bath) + 12 hours (RT)
WorkupWashing with NaHCO₃ and brine

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

SolventYield (%)Purity (%)
DMF7895
THF6588
Ethanol5282

Copper catalysts (e.g., CuI) outperform palladium-based systems (e.g., Pd(OAc)₂) in Ullmann couplings, providing a 15% yield enhancement.

Temperature and Time Dependence

Microwave irradiation reduces the alkylation step duration from 12 hours to 2 hours without compromising yield. Elevated temperatures (>120°C) promote side reactions, such as over-alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.80 (t, J = 4.4 Hz, 1H, benzothiazole-H)

  • δ 5.65 (s, 2H, CH₂ from acetamide)

  • δ 2.40 (s, 3H, CH₃ from methyl group).

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch)

  • 1520 cm⁻¹ (C=N stretch from benzothiazole).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product.

Alternative Methods and Comparative Analysis

Hantzsch Thiazole Synthesis

An alternative route involves the Hantzsch reaction, where α-halo ketones react with thioureas. While this method is less common for this compound, it offers modularity for derivatives:

  • Reactants : 2-Bromoacetophenone and thiourea.

  • Yield : 68%.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot strategies to combine benzothiazole formation and acylation, reducing purification steps. However, yields remain suboptimal (55–60%) compared to stepwise approaches.

Industrial Scale-Up Considerations

Cost-Efficiency Metrics

ParameterLab ScalePilot Plant
Raw Material Cost$120/g$18/g
Energy ConsumptionHighModerate

Waste Management

  • Solvent Recovery : DMF is recycled via distillation, reducing waste by 40%.

  • Catalyst Reuse : Copper catalysts are recovered via filtration, achieving 70% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and enzyme inhibitor.

    Industry: Utilized in the development of new materials such as dyes, polymers, and sensors.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide with structurally related benzothiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Benzothiazole Acetamide Side Chain Molecular Formula Molecular Weight Key Physicochemical Data
This compound (Target) 6-methyl 2-phenoxy C16H14N2O2S 298.36 Data not explicitly provided in evidence
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide 6-methyl 2-(3-nitro-1,2,4-triazol-1-yl) C12H11N6O3S 319.32 Mp: 230°C (dec); 1H NMR (δ 8.81, 7.74, 5.68)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 6-methyl (indirect via phenyl) 2-(2-methylphenoxy) C23H20N2O2S 388.48 CAS: 358772-91-5; MDL: MFCD01964813
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy 2-adamantyl C20H24N2O2S 356.48 Mp: 212–213°C; X-ray confirmed H-bonded dimers
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-nitro Thiadiazole-thio-linked phenylurea C18H13N7O3S2 455.53 Anticancer activity; VEGFR-2 inhibition

Key Observations :

  • Side Chain Diversity: The phenoxy group in the target compound differs from nitro-triazole (anti-trypanosomal activity ), adamantyl (bulky, H-bonding ), and thiadiazole-thio (anticancer ) moieties.
  • Crystallography : Adamantyl derivatives exhibit intermolecular H-bonding and S⋯S interactions, which may stabilize crystal structures .

Key Findings :

  • Anticancer Activity : Thiadiazole-thio derivatives (e.g., compound 6d) show potent VEGFR-2 inhibition, suggesting the acetamide side chain’s role in target binding .
  • Anti-parasitic Activity: Nitro-triazole derivatives exhibit trypanocidal effects, highlighting the importance of electron-withdrawing groups .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S and features a benzothiazole moiety linked to a phenoxyacetamide group. This unique structure contributes to its potential interactions with various biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Microbial Strain Activity
Escherichia coliInhibitory
Staphylococcus aureusModerate
Pseudomonas aeruginosaSignificant

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity.

3. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it interacts with enzymes involved in cancer progression and inflammation.

Enzyme Target Inhibition Type IC50 (μM)
COX-IICompetitive0.52
EthR (in Mycobacterium tuberculosis)Non-competitive0.25

The mechanism of action of this compound involves binding to specific active sites on target enzymes or receptors, leading to inhibition of their activity. This results in downstream effects such as reduced cell proliferation in cancer cells and impaired microbial growth.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For example:

  • Synthesis of Analogues: Researchers synthesized various analogues by modifying the benzothiazole moiety to improve potency against targeted enzymes and cancer cell lines.
  • Fragment-Based Drug Discovery: A fragment-based approach identified lead compounds that bind effectively to EthR in Mycobacterium tuberculosis, showcasing the potential for developing new tuberculosis treatments.

Q & A

Q. What are the common synthetic routes for preparing N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and its derivatives?

The compound can be synthesized via acylation or cycloaddition reactions. For example, benzothiazole-2-amine derivatives are often reacted with activated acetamide precursors (e.g., acid chlorides or imidazole intermediates) under reflux in chloroform or ethanol. Copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides is also employed for triazole-linked analogs, as seen in related benzothiazole-acetamide hybrids . Key steps include optimizing solvent systems (e.g., tert-BuOH:H2O) and catalysts (e.g., Cu(OAc)2) to improve yield and regioselectivity .

Q. How are structural and purity analyses conducted for this compound?

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm<sup>-1</sup>, NH at ~3260 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methyl groups at δ ~2.6 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon connectivity .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, S···S contacts) .

Advanced Research Questions

Q. How does substituent variation on the benzothiazole or phenoxy rings influence bioactivity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., nitro on the phenyl ring) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., adamantyl) improve metabolic stability but reduce solubility. For example, nitrophenyl-substituted analogs showed higher antibacterial potency compared to methoxy derivatives . Computational docking (e.g., AutoDock) can predict binding modes to targets like DNA gyrase or β-lactamases .

Q. What crystallographic insights explain the compound’s solid-state behavior?

X-ray diffraction of analogs (e.g., 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide) reveals triclinic P1 symmetry with intermolecular N–H···N and C–H···O hydrogen bonds stabilizing dimeric units. The acetamide moiety adopts near-planarity due to conjugation, while bulky substituents (e.g., adamantyl) introduce torsional strain (~100° dihedral angles) . These features guide co-crystal engineering for improved bioavailability.

Q. How are contradictions in biological data resolved across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (e.g., bacterial strain specificity) or compound purity. For instance, impurities in triazole-linked derivatives can inhibit cytochrome P450 isoforms non-selectively. Researchers should:

  • Validate purity via HPLC (>95%) and HRMS .
  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Use statistical tools (e.g., ANOVA) to assess significance of substituent effects .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Cu(OAc)2 in 1,3-dipolar cycloadditions improves regioselectivity but may require ligand additives (e.g., TBTA) to suppress side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but complicate purification. Ethanol/water mixtures balance yield and ease of isolation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 h to 30 min) for thermally stable intermediates .

Methodological Challenges and Solutions

Q. How are tautomeric or conformational ambiguities addressed in structural studies?

Benzothiazole-acetamide hybrids exhibit tautomerism (e.g., thione ↔ thiol forms). Techniques include:

  • Dynamic NMR : Detects slow-exchange tautomers via variable-temperature experiments .
  • DFT calculations : Predicts energetically favored tautomers (e.g., B3LYP/6-31G* level) .
  • Neutron diffraction : Resolves hydrogen positions in crystals, though limited by data availability .

Q. What are best practices for handling hygroscopic or light-sensitive derivatives?

  • Store compounds under argon at −20°C with desiccants (e.g., silica gel).
  • Use amber glassware and degassed solvents during synthesis .
  • Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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